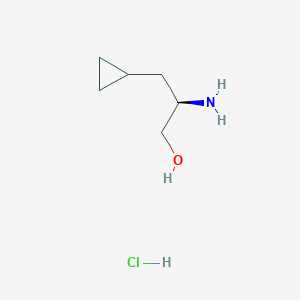

(R)-2-Amino-3-cyclopropylpropan-1-ol HCl

Description

The Role of Chiral Amino Alcohols as Key Chiral Building Blocks and Ligands in Organic Chemistry

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter, bestowing upon them the property of chirality. This structural feature makes them exceptionally valuable in asymmetric synthesis, where the control of stereochemistry is paramount. They serve a dual purpose in the chemist's toolkit: as versatile chiral building blocks and as effective chiral ligands for metal-catalyzed reactions. rsc.orgmedchemexpress.com

As building blocks, these compounds are incorporated into the molecular framework of a target molecule, transferring their inherent chirality to the final product. mdpi.com This is a fundamental strategy in the synthesis of a vast number of natural products and pharmaceuticals, where biological activity is often dependent on a single enantiomer. rsc.orgmdpi.com Chiral amino alcohols can be derived from readily available chiral pool sources, such as amino acids, or prepared through asymmetric synthetic methods. nih.govchemicalbook.com

Furthermore, the bifunctional nature of amino alcohols allows them to act as potent ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. medchemexpress.comnih.gov This has led to the development of numerous catalytic systems for reactions like enantioselective additions, reductions, and C-H aminations. acs.orgnih.gov The ability to fine-tune the steric and electronic properties of the amino alcohol ligand is crucial for achieving high levels of enantioselectivity. acs.org

Overview of the Specific Stereochemical and Structural Features of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl

This compound is a specific chiral amino alcohol that possesses a unique combination of structural motifs. Its hydrochloride salt form generally enhances stability and water solubility. wiley-vch.de The core of the molecule is a propan-1-ol backbone. The key features that define its utility are:

The (R)-Stereocenter: The chirality is defined by the (R)-configuration at the C-2 carbon, which bears the amino group. This specific spatial arrangement is crucial for its role in stereoselective synthesis.

The Cyclopropyl (B3062369) Group: Attached at the C-3 position is a cyclopropyl ring. This small, strained ring system imparts significant conformational rigidity to the molecule. Its unique electronic properties can also influence the reactivity and binding of molecules that contain it.

The 1,2-Amino Alcohol Moiety: The spatial relationship between the amino group at C-2 and the hydroxyl group at C-1 is a critical feature. This 1,2- or β-amino alcohol arrangement is a well-established pharmacophore and a privileged scaffold for designing chiral ligands. wiley-vch.de

These features are summarized in the table below, based on data available for the free base and the hydrochloride salt.

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO |

| IUPAC Name | (2R)-2-amino-3-cyclopropylpropan-1-ol;hydrochloride |

| Molecular Weight | 151.63 g/mol |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 46.2 Ų |

| Formal Charge | 0 |

| Complexity | 78.8 |

| Data sourced from PubChem CID 86767657. wiley-vch.de |

Historical Context and Evolution of Research on Cyclopropyl-Substituted Chiral Amino Alcohols

The exploration of asymmetric synthesis has a rich history, with early efforts focusing on using natural products as chiral sources. capes.gov.br The development of methods to create specific chiral centers, such as those in amino alcohols, has been a major focus since the mid-20th century.

Interest in cyclopropane-containing molecules grew from their presence in some natural products and their unique chemical properties. Early work on asymmetric cyclopropanation, a key reaction to form the cyclopropyl group with stereocontrol, laid the groundwork for accessing chiral cyclopropyl-containing building blocks. acs.org

A significant milestone in the synthesis of related structures was reported in 1988, with the asymmetric synthesis of methyl (2R,3S)‐2‐amino‐3‐cyclopropyl‐3‐hydroxyalkanoates. frontiersin.org This work utilized a bislactim ether as a chiral auxiliary to achieve high diastereoselectivity in the cyclopropanation step, demonstrating a viable route to enantiomerically pure amino acids with a cyclopropyl group adjacent to a hydroxyl group. frontiersin.org This research highlighted the feasibility and interest in creating complex chiral structures containing the cyclopropylmethylamine motif.

Subsequent research continued to expand the synthetic toolbox. For instance, in 1995, the synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, an analogue of the AMPA receptor agonist, was described. rsc.org Although this molecule is more complex, its synthesis relied on manipulating a cyclopropyl-containing starting material, underscoring the growing interest in this structural unit for creating biologically active compounds. rsc.org The evolution of this research area reflects a broader trend in medicinal chemistry and organic synthesis: the incorporation of conformationally constrained elements like cyclopropyl rings to enhance potency, selectivity, and metabolic stability of drug candidates.

Strategic Importance of this compound in Advanced Synthetic Methodologies

The strategic importance of this compound lies in its function as a valuable chiral building block for the synthesis of more complex and often biologically active molecules. Its rigid cyclopropyl moiety and defined stereocenter make it an attractive starting material for creating compounds with precise three-dimensional structures.

While direct applications in large-scale manufacturing may not be extensively documented in public literature, its value can be inferred from the synthesis of related, high-value compounds where it could serve as a key intermediate. For example, the cyclopropyl-fused pyrrolidine (B122466) core is a key feature in certain inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment. nih.gov The synthesis of such complex heterocyclic systems often relies on chiral starting materials that can introduce the necessary stereocenters and functional groups, a role for which (R)-2-Amino-3-cyclopropylpropan-1-ol is well-suited.

Furthermore, the development of novel NMDA receptor glycine (B1666218) site agonists has involved the synthesis of (R)-2-amino-3-triazolpropanoic acid derivatives. These molecules feature a core structure related to the title compound, demonstrating the utility of the (R)-2-amino-3-cyclopropyl-propane skeleton in constructing neurologically active agents. The amino alcohol functionality of (R)-2-Amino-3-cyclopropylpropan-1-ol can be readily converted to other functional groups, such as the carboxylic acid or triazole seen in these examples, making it a versatile precursor in multi-step synthetic sequences.

In essence, this compound represents a convergence of several important chemical features: a key stereocenter, a conformationally restricting cyclopropyl group, and versatile amino and alcohol functionalities. This combination makes it a strategically important synthon for accessing novel chemical space in drug discovery and asymmetric synthesis.

Structure

3D Structure

Properties

CAS No. |

1038393-51-9 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(2R)-2-amino-3-cyclopropylpropan-1-ol |

InChI |

InChI=1S/C6H13NO/c7-6(4-8)3-5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |

InChI Key |

FOLTVANRLLYQGK-ZCFIWIBFSA-N |

SMILES |

C1CC1CC(CO)N.Cl |

Isomeric SMILES |

C1CC1C[C@H](CO)N |

Canonical SMILES |

C1CC1CC(CO)N |

sequence |

X |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Amino 3 Cyclopropylpropan 1 Ol Hcl

Enantioselective Approaches to (R)-2-Amino-3-cyclopropylpropan-1-ol HCl

Enantioselective synthesis is paramount for producing single-enantiomer pharmaceuticals. The strategies employed are broadly categorized into those that start with an existing chiral molecule (chiral pool synthesis) and those that create the desired stereocenter during the synthesis using a chiral catalyst or auxiliary (asymmetric catalytic synthesis).

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of these precursors to build more complex chiral molecules, transferring the stereochemistry from the starting material to the final product.

Naturally occurring amino acids are a common and effective source of chirality for synthetic applications. Their defined stereochemistry makes them ideal starting points for constructing complex chiral molecules.

One such example is the use of L-methionine in a nine-step synthetic route to produce enantiomerically pure cyclopropyl-containing α-amino acids. researchgate.net This strategy relies on the intrinsic chirality of the starting amino acid to guide the stereochemical outcome of the subsequent transformations. researchgate.net

Enzymatic cascades starting from natural precursors also represent a powerful method. For instance, L-phenylalanine can be converted into enantiomerically pure amino alcohols through multienzyme pathways. nih.gov A two-pot, four-step sequential conversion of L-phenylalanine into styrene is the initial phase, involving deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis. nih.gov This biocatalytic approach highlights how renewable materials like amino acids can be used to synthesize high-value chiral molecules with high atom economy. nih.gov

Table 1: Exemplary Enzymatic Cascade for Chiral Intermediate Synthesis from L-Phenylalanine

| Step | Reaction | Enzyme Employed |

|---|---|---|

| 1 | Deamination | Tyrosine Ammonia (B1221849) Lyase (TAL) |

| 2 | Decarboxylation | Ferulic Acid Decarboxylase (FDC1) |

| 3 | Epoxidation | Styrene Monooxygenase (SMO) |

This strategy involves chemically modifying an existing enantiopure substrate that already contains one or more stereocenters. The synthesis of functionalized aminophosphonates provides a clear illustration of this approach. Starting with enantiomerically enriched N-protected (aziridin-2-yl)methylphosphonates, a variety of chiral products can be obtained through regioselective ring-opening reactions. mdpi.com

For example, N-Bn-aziridinephosphonate can undergo a ring-opening reaction with trimethylsilyl azide to form a 3-azidophosphonate, which is then reduced to a 2,3-diaminophosphonate. mdpi.com Alternatively, direct hydrogenolysis of N-Boc-aziridinephosphonates yields the corresponding 2-(N-Boc-amino)propylphosphonates. mdpi.com These transformations demonstrate how a single enantiopure precursor can be a versatile intermediate for a range of chiral products.

Table 2: Derivatization of Enantiopure Aziridinephosphonates

| Starting Material | Reagent(s) | Product |

|---|---|---|

| (R)-N-Bn-(aziridin-2-yl)methylphosphonate | 1. Trimethylsilyl azide 2. Triphenylphosphine | (R)-N-Boc-2,3-diaminopropylphosphonate |

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This is a highly efficient and atom-economical approach to creating stereocenters.

Metal-catalyzed asymmetric hydrogenation is a powerful tool for the reduction of prochiral double bonds, such as in ketones and imines. Asymmetric transfer hydrogenation (ATH) has emerged as a convenient and widely used methodology for these reductions. mdpi.com It typically proceeds under mild conditions and avoids the need to handle hydrogen gas directly. mdpi.com

An example is the ruthenium-catalyzed ATH of N-phosphinyl ketimines. mdpi.com In this process, a complex prepared from [RuCl₂(p-cymene)]₂ and a chiral β-amino alcohol ligand, such as (1S,2R)-1-amino-2-indanol, efficiently catalyzes the reduction to afford chiral N-phosphinyl amines with good yields and high enantiomeric excesses. mdpi.com The rigidity of the chiral ligand's structure is considered important for achieving high enantioselectivity. mdpi.com

Table 3: Ruthenium-Catalyzed ATH of an N-Phosphinyl Ketimine

| Catalyst Component | Chiral Ligand | Product Yield | Enantiomeric Excess (ee) |

|---|

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. This field has grown rapidly as an alternative to metal-based catalysts. A prominent example is the use of the amino acid L-proline to catalyze the direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to produce optically active β-amino alcohols. nih.gov This type of reaction can be performed on a large scale under simple conditions without requiring an inert atmosphere. nih.gov

In the context of constructing cyclopropane (B1198618) rings, chiral controllers can be used to direct the stereochemistry of the cyclopropanation reaction. researchgate.net For instance, the cyclopropanation of an allylic alcohol can be influenced by the presence of N,N,N′,N′-tetramethyl-d-tartaric acid diamide butylboronate, which acts as a chiral controller to favor the formation of a specific stereoisomer of the resulting hydroxymethyl cyclopropane. researchgate.net

Asymmetric Catalytic Synthesis

Chiral Auxiliary-Mediated Asymmetric Reactions

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a powerful and reliable method for asymmetric synthesis, where the auxiliary guides the formation of a new stereocenter with high diastereoselectivity. wikipedia.orgnih.gov After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

Commonly used chiral auxiliaries are derived from readily available chiral pool materials like amino acids, amino alcohols, or terpenes. Evans oxazolidinones, pseudoephedrine, and tert-butanesulfinamide are well-established examples that have been successfully applied to a wide range of asymmetric transformations, including alkylations and aldol reactions. wikipedia.org For the synthesis of cyclopropyl-containing amino alcohols, a chiral auxiliary can be attached to a precursor molecule to direct either the formation of the cyclopropane ring or the introduction of the amino or hydroxyl group.

One advanced approach involves the in situ catalytic formation of a chiral auxiliary from an achiral precursor. For instance, a palladium-catalyzed carboetherification of a propargylic amine can install a transient chiral oxazolidine auxiliary. This newly formed stereocenter then directs a subsequent diastereoselective reaction, such as hydrogenation, on the adjacent double bond to yield the desired protected amino alcohol. acs.orgnih.gov This method has been successfully applied to substrates bearing a cyclopropyl (B3062369) group, affording the product with high enantiomeric excess. acs.org Another strategy employs a sequence of aldol-cyclopropanation-retro-aldol reactions, where a chiral auxiliary directs the initial aldol condensation, followed by a substrate-directed cyclopropanation, and finally, the auxiliary is removed to yield an enantiopure cyclopropane carboxaldehyde, a key precursor. rsc.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Precursor/Reaction Type | Key Features |

|---|---|---|

| Evans Oxazolidinone | Acyl oxazolidinone / Alkylation, Aldol | Forms a rigid chelated enolate, providing excellent facial shielding. wikipedia.org |

| Pseudoephedrine | Carboxylic acid amide / Alkylation | The enolate is shielded by the auxiliary's methyl and hydroxyl groups. wikipedia.org |

| (1S,2R)-2-aminocyclopentan-1-ol | Oxazolidinone / Alkylation, Aldol | A non-amino acid derived auxiliary offering unique conformational rigidity. nih.gov |

| Catalytically Formed Oxazolidine | Propargylic amine / Carboetherification | Auxiliary is generated catalytically in the first step, directing subsequent hydrogenation. acs.org |

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations with exceptional precision, often under mild, environmentally benign conditions. nih.gov Chemoenzymatic synthesis combines the advantages of enzymatic reactions with traditional organic chemistry to create efficient and novel synthetic routes. nih.gov These approaches are particularly well-suited for the production of chiral molecules like (R)-2-Amino-3-cyclopropylpropan-1-ol, as enzymes can exhibit exquisite enantio- and regioselectivity, eliminating the need for complex protection and deprotection steps. nih.govnih.gov

Enzyme-Mediated Enantioselective Reduction

The asymmetric reduction of a ketone to a chiral alcohol is a cornerstone of biocatalytic synthesis. nih.gov Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding secondary alcohols with high enantiomeric excess (e.e.). google.comfrontiersin.org These enzymes typically require a nicotinamide cofactor, such as NADPH or NADH, which serves as the hydride source. google.com

For the synthesis of (R)-2-Amino-3-cyclopropylpropan-1-ol, a suitable precursor would be an α-amino ketone. The enantioselective reduction of the ketone moiety, catalyzed by a specific KRED, would establish the (R)-configuration at the alcohol center. Industrial biocatalysis often employs whole-cell systems (e.g., E. coli, yeasts) that overexpress the desired KRED. nih.gov This approach provides the advantage of in-situ cofactor regeneration, where the host organism's metabolism continuously recycles the oxidized cofactor (NADP+/NAD+) back to its reduced form, making the process more economically viable. nih.gov Through protein engineering and directed evolution, KREDs can be tailored to exhibit enhanced activity, stability, and selectivity for non-natural substrates. researchgate.net

Table 2: Ketoreductase (KRED) Systems for Chiral Alcohol Synthesis

| Enzyme Source / System | Substrate Type | Cofactor System | Key Advantages |

|---|---|---|---|

| Sporidiobolus salmonicolor KRED | Aromatic/Aliphatic Ketones | NADPH | High enantioselectivity for a range of substrates. researchgate.net |

| Candida magnoliae KRED | Acetophenones | NADPH | Well-characterized for producing chiral alcohols. google.com |

| Engineered E. coli whole cells | Prochiral Ketones | Glucose/Formate Dehydrogenase | In-situ cofactor regeneration, low cost, high stability. nih.gov |

| Pichia delftensis / Rhodotorula piliminae | Ketoesters, Chloroketones | Whole-cell metabolism | High e.e. (>98%) and yields on a preparative scale. mdpi.com |

Microbial Transformations for Stereoselective Access

Beyond single-enzyme reductions, whole microbial cells can be used as "black-box" catalysts to perform complex multi-step transformations. nih.govfrontiersin.org The native enzymatic machinery of microorganisms like bacteria and yeast can be harnessed for the stereoselective synthesis of chiral amino alcohols. mdpi.com For example, certain strains of Arthrobacter have been identified to possess cyclohexylamine oxidase activity, enabling the (R)-selective deamination of cyclic β-amino alcohols, demonstrating the potential for kinetic resolution. researchgate.net

A more direct approach involves the asymmetric reductive amination of a suitable hydroxy-ketone precursor. Engineered amine dehydrogenases (AmDHs), often derived from amino acid dehydrogenases, can catalyze the direct conversion of a ketone to a chiral amine using ammonia as the nitrogen source. frontiersin.orgfrontiersin.org By starting with 1-hydroxy-3-cyclopropylpropan-2-one, an engineered AmDH could directly install the (R)-amino group at the C2 position. This transformation is highly attractive due to its atom economy and the use of inexpensive ammonia. frontiersin.org The efficiency of these whole-cell biotransformations can be significantly improved through metabolic engineering and optimization of fermentation conditions. frontiersin.org

Development of Novel and Efficient Synthetic Routes

The drive for more sustainable and efficient chemical manufacturing has spurred the development of innovative synthetic strategies. Multicomponent reactions and continuous flow chemistry represent two such paradigms that offer significant advantages over traditional batch processing, including reduced waste, improved safety, and higher throughput.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent, one-pot processes where three or more starting materials react to form a single product that incorporates most of the atoms from the reactants. acs.org This inherent efficiency and atom economy make MCRs highly valuable for rapidly building molecular complexity.

The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. mdpi.com By carefully selecting the components, this reaction can be adapted to synthesize precursors for β-amino alcohols. For instance, an Ugi-type reaction employing a siloxycyclopropane as the carbonyl component precursor has been shown to produce complex bicyclic structures, highlighting the compatibility of the cyclopropane motif in such reactions. fu-berlin.de A different MCR strategy for synthesizing 1,2-amino alcohols involves the radical hydroxymethylation of imines, where an amine, an aldehyde, and methanol (B129727) are assembled in a one-pot reaction under mild aqueous conditions. acs.org These strategies offer a modular and efficient route to complex amino alcohol derivatives from simple, commercially available starting materials.

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. acs.org

The synthesis of key intermediates for (R)-2-Amino-3-cyclopropylpropan-1-ol can be significantly enhanced using flow protocols. For example, the production of cyclopropylamine, a related building block, has been successfully translated to a continuous-flow microreaction system. acs.orgacs.org This approach improved the efficiency and safety of the Hofmann rearrangement step, achieving a 96% yield with a residence time of only 4 minutes. acs.org Similarly, enzymatic reactions can be integrated into continuous-flow systems. Biocatalytic cascades, such as coupling a transketolase and a transaminase reaction, have been demonstrated in microreactor systems for the continuous synthesis of chiral amino alcohols. nih.gov Such integrated systems pave the way for automated, end-to-end manufacturing processes that are scalable, efficient, and inherently safer than traditional batch methods.

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. The synthesis of chiral intermediates like this compound is a key area for the implementation of these sustainable practices.

Solvent-Free or Environmentally Benign Solvent Approaches

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more environmentally friendly alternatives or to eliminate the need for solvents altogether.

Solvent-Free Approaches: While a completely solvent-free synthesis of this compound is not widely reported, related reactions, such as the synthesis of β-amino alcohols from epoxides and amines, have been successfully conducted under solvent-free conditions. These reactions are often promoted by solid catalysts or microwave irradiation, which can enhance reaction rates and reduce energy consumption.

Environmentally Benign Solvents: The use of greener solvents is a more common approach. Water, ethanol, and supercritical carbon dioxide are examples of solvents with a lower environmental footprint. For the synthesis of chiral amines and amino alcohols, biocatalytic approaches often utilize aqueous media, which is inherently green. For instance, transaminases can be used for the asymmetric synthesis of chiral amines in water, offering a sustainable alternative to traditional chemical methods.

| Solvent Approach | Description | Applicability to this compound Synthesis |

| Solvent-Free | Reactions are conducted without a solvent, often using solid-state or melt conditions. | Potentially applicable to specific steps, such as amination or reduction, but not yet demonstrated for the entire synthesis. |

| Water | Utilized as a solvent, particularly in biocatalytic reactions. | Highly relevant, especially in enzymatic resolutions or asymmetric syntheses using enzymes like transaminases. |

| Bio-based Solvents | Solvents derived from renewable resources, such as ethanol or 2-methyltetrahydrofuran (2-MeTHF). | Can replace traditional volatile organic compounds in various synthetic steps, such as extraction and purification. |

| Supercritical Fluids | e.g., Supercritical CO2, can be used as a reaction medium and is easily removed. | Offers potential for clean reactions and extractions, though requires specialized equipment. |

Atom Economy and Step Efficiency Analysis

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Reactions with high atom economy are desirable as they generate less waste. Addition and rearrangement reactions are inherently atom-economical, while substitution and elimination reactions are less so.

Analyzing the potential synthetic routes to this compound reveals opportunities for improving atom economy. For example, a route involving the asymmetric hydrogenation of a corresponding aminoketone would have a high atom economy, as it is an addition reaction. In contrast, a route relying on a classical resolution of a racemic mixture would have a lower atom economy, as at least 50% of the starting material is an undesired enantiomer that must be discarded or recycled.

A hypothetical high-efficiency synthesis of this compound would involve a minimal number of high-yielding steps. Biocatalytic routes, which can often achieve high enantioselectivity and yield in a single step, are particularly attractive from a step-efficiency perspective.

| Metric | Definition | Importance in Green Synthesis | Example Application |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the intrinsic efficiency of a reaction in converting reactant atoms to product. | Asymmetric hydrogenation of an aminoketone to produce the target amino alcohol. |

| E-Factor | Mass of waste / Mass of product | A simple metric for the amount of waste generated. Lower is better. | Comparing a biocatalytic route (low E-factor) with a classical resolution (high E-factor). |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A holistic metric that includes all materials used (solvents, reagents, process aids). | Evaluating the overall sustainability of a manufacturing process for a pharmaceutical intermediate. |

| Step Efficiency | The product of the yields of all steps in a synthesis. | Determines the overall yield and economic feasibility of a multi-step process. | Designing a convergent synthesis to maximize the overall yield. |

Catalytic Recycling and Sustainability Aspects

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions. The ability to recycle and reuse these catalysts is crucial for both economic and environmental sustainability, especially when expensive or rare metal catalysts are employed.

Homogeneous vs. Heterogeneous Catalysis: Homogeneous catalysts are in the same phase as the reactants, which often leads to high activity and selectivity. However, their separation from the product can be challenging. Heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid or gas phase reaction), which facilitates their recovery and reuse through simple filtration.

In the context of synthesizing chiral amino alcohols, asymmetric hydrogenation is a key step. While many efficient homogeneous catalysts based on rhodium and ruthenium exist, there is a growing interest in developing heterogeneous or immobilized versions of these catalysts to enable easy recycling.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions in aqueous environments. A significant advantage of biocatalysis is the potential for catalyst recycling. Enzymes can be immobilized on solid supports, allowing for their use in continuous flow reactors and easy separation from the reaction mixture. For the synthesis of chiral amines, immobilized transaminases or amine dehydrogenases are promising technologies for sustainable production.

| Catalyst Type | Advantages | Disadvantages | Recycling Strategy |

| Homogeneous Metal Catalysts | High activity and selectivity. | Difficult to separate from the product, potential for metal contamination. | Membrane filtration, biphasic catalysis, immobilization on soluble polymers. |

| Heterogeneous Metal Catalysts | Easy to separate and recycle by filtration. | Can have lower activity and selectivity compared to homogeneous counterparts. | Simple filtration and reuse. |

| Organocatalysts | Metal-free, often less toxic. | May require higher catalyst loadings. | Immobilization on solid supports, use of phase-transfer catalysts. |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally benign. | Can be sensitive to reaction conditions (temperature, pH), limited substrate scope for wild-type enzymes. | Immobilization on solid supports, use in continuous flow reactors. |

Advanced Spectroscopic and Stereochemical Elucidation Techniques for R 2 Amino 3 Cyclopropylpropan 1 Ol Hcl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical characterization of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl. It provides detailed information about the chemical environment of each atom, enabling the confirmation of its constitution and the determination of its enantiomeric purity.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals corresponding to its unique structural fragments: the cyclopropyl (B3062369) ring, the propan-1-ol backbone, and the amino group.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct chemical shifts for the protons of the cyclopropyl group, typically in the upfield region (around 0-1 ppm) due to the ring strain and anisotropic effects. The methine proton of the cyclopropyl ring would appear as a multiplet. The protons of the methylene (B1212753) bridge connecting the cyclopropyl group to the chiral center would also show complex splitting patterns. The protons on the chiral carbon and the hydroxymethyl group would be diastereotopic and thus magnetically non-equivalent, leading to separate signals. For instance, in similar amino alcohol structures like (R)-(-)-2-Amino-1-propanol, the protons on the carbon bearing the amino group and the hydroxymethyl protons show distinct chemical shifts and coupling patterns. sigmaaldrich.comchemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the cyclopropyl ring would resonate at unusually high field strengths. The three carbon atoms of the propan-1-ol chain would be chemically distinct and would therefore produce three separate signals. The chemical shift of the carbon atom bonded to the nitrogen of the amino group and the carbon of the hydroxymethyl group would be influenced by these electronegative atoms, causing them to appear at a lower field compared to the methylene carbon. In a related compound, propan-1-ol, the carbon atoms show distinct chemical shifts that are influenced by the hydroxyl group. docbrown.info

A hypothetical ¹H and ¹³C NMR chemical shift table for this compound is presented below, based on typical values for similar structural motifs.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH | Multiplet | ~10-15 |

| Cyclopropyl CH₂ | Multiplet | ~5-10 |

| -CH₂- (bridge) | Multiplet | ~30-35 |

| -CH(NH₂) | Multiplet | ~45-50 |

| -CH₂OH | Diastereotopic Multiplets | ~60-65 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereorelationships

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of the cyclopropyl ring, the bridging methylene protons, and the protons on the propanol (B110389) backbone, thus confirming the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the definitive assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry by identifying protons that are close in space. For this compound, NOESY could reveal through-space interactions between specific protons, which can help to confirm the relative stereochemistry of the substituents around the chiral center.

Chiral Derivatizing Agents in NMR for Enantiomeric Excess Determination

To determine the enantiomeric excess (e.e.) of this compound, chiral derivatizing agents (CDAs) are often employed. acs.org These are chiral molecules that react with both enantiomers of the analyte to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR signals will be distinct.

A common CDA for amino alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. nih.gov Reaction of (R)-2-Amino-3-cyclopropylpropan-1-ol with a single enantiomer of Mosher's acid chloride would yield a diastereomeric ester. The presence of the (S)-enantiomer impurity would result in the formation of a second diastereomeric ester, which would give a separate set of signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess. Other chiral derivatizing agents, such as α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA), have also been shown to be effective for determining the enantiomeric excess of alcohols and amines. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also be used to study its conformational properties.

The IR and Raman spectra are expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-C bonds.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | 3200-3600 | Stretching |

| N-H (amine salt) | 2800-3200 (broad) | Stretching |

| C-H (cyclopropyl) | ~3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| N-H | 1500-1650 | Bending |

| C-O | 1000-1260 | Stretching |

The broad absorption in the 3200-3600 cm⁻¹ region of the IR spectrum is characteristic of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the ammonium (B1175870) salt (R-NH₃⁺) would appear as a broad band in the 2800-3200 cm⁻¹ range, overlapping with the C-H stretching bands. The presence of the cyclopropyl group can be confirmed by the C-H stretching vibration at a relatively high wavenumber (around 3100 cm⁻¹). miamioh.edu

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a powerful technique for the separation of enantiomers and is widely used for the determination of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust chiral HPLC method is essential for accurately quantifying the enantiomeric purity of this compound. researchgate.net This involves the selection of a suitable chiral stationary phase (CSP) and the optimization of the mobile phase composition.

For the separation of amino alcohols, CSPs based on macrocyclic glycopeptides, such as teicoplanin (e.g., Astec CHIROBIOTIC T), are often successful. sigmaaldrich.com These phases can operate in polar ionic, polar organic, and reversed-phase modes, offering flexibility in method development.

A typical starting point for method development could involve a mobile phase consisting of an alcohol (e.g., methanol (B129727) or ethanol) with a small amount of an acidic and a basic additive to control the ionization of the analyte and improve peak shape. The separation of enantiomers on a teicoplanin-based CSP often shows that the D-enantiomer (in this case, the (S)-enantiomer) is more strongly retained than the L-enantiomer ((R)-enantiomer). sigmaaldrich.com

Alternatively, derivatization of the amino alcohol with a UV-active chromophore can facilitate detection and may enhance chiral recognition on certain CSPs. For instance, reaction with an isocyanate can form a carbamate (B1207046) that is readily analyzed. nih.gov

A hypothetical chiral HPLC method for this compound is outlined below:

| Parameter | Condition |

| Column | Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm (or Refractive Index if UV response is poor) |

Validation of the method would be required to ensure its accuracy, precision, and linearity for the quantification of the minor enantiomer.

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) is a powerful technique for the enantiomeric separation of volatile compounds. For a polar, non-volatile molecule like this compound, derivatization is a necessary prerequisite for GC analysis. The primary goal of derivatization is to convert the polar amino (-NH2) and hydroxyl (-OH) groups into less polar, more volatile functional groups, without affecting the chiral center.

A common two-step derivatization procedure for amino alcohols involves esterification followed by acylation. sigmaaldrich.com First, the hydroxyl group can be esterified, and simultaneously, the carboxyl group of an amino acid would be esterified. In the case of this amino alcohol, the amino group must be derivatized. This is typically achieved by reacting the compound with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com This reaction blocks the active hydrogens on the amino and hydroxyl groups, reducing their polarity and increasing the volatility of the resulting derivative. sigmaaldrich.com

Once derivatized, the sample is injected into a gas chromatograph equipped with a chiral stationary phase (CSP). These phases, often based on cyclodextrin (B1172386) derivatives, create a chiral environment where the enantiomeric derivatives of the analyte can interact differently. sigmaaldrich.com This differential interaction results in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. The elution order of the enantiomers can sometimes be reversed by using different derivatizing agents, a phenomenon that can be utilized for the accurate analysis of trace enantiomeric impurities. sigmaaldrich.com

Table 1: Representative Chiral GC Analysis Parameters for Derivatized (R)-2-Amino-3-cyclopropylpropan-1-ol

| Parameter | Value/Description |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |

| Oven Program | 80°C (hold 1 min), ramp to 150°C at 5°C/min, hold 5 min |

| Injector Temperature | 250°C |

| Detector (FID) Temp | 275°C |

| Carrier Gas | Helium, 1.2 mL/min |

| Expected Retention Time (R)-enantiomer | ~12.5 min |

| Expected Retention Time (S)-enantiomer | ~12.8 min |

| Enantiomeric Excess (sample) | >99% |

Note: This data is representative and illustrates a typical analytical setup.

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography stands as the most reliable and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique is particularly crucial for chiral molecules where biological activity or stereospecific synthesis is of interest.

Single Crystal X-ray Diffraction Analysis

The process begins with the growth of a high-quality single crystal of this compound. A suitable crystal, typically less than 1 mm in any dimension, is mounted on a goniometer and cooled to a low temperature (e.g., 100-150 K) in a stream of inert gas like nitrogen. ncl.ac.uk This cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structural determination.

The crystal is then irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique pattern of reflections. nih.gov The intensities and positions of these diffraction spots are meticulously recorded by a detector as the crystal is rotated. nih.gov For determining the absolute configuration, it is essential to measure the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). When the X-ray wavelength is near the absorption edge of an atom in the crystal (anomalous scattering), the intensities of these pairs will be slightly different (Bijvoet's method). researchgate.net This difference, though small, is the key to assigning the absolute configuration. researchgate.net

Crystallographic Data Interpretation and Stereochemical Confirmation

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. nih.gov The intensities of the reflections are used to calculate the structure factors, from which an electron density map of the molecule is generated. nih.gov This map is then interpreted to build a three-dimensional model of the molecule, identifying the positions of all non-hydrogen atoms.

To confirm the absolute configuration, the structural model is refined against the experimental data. The refinement is performed for both possible enantiomers (R and S). The correct absolute structure is the one that gives a better fit to the observed anomalous dispersion effects. This is typically quantified using the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. thieme-connect.de A definitive Flack parameter value provides incontrovertible proof of the (R) configuration at the C2 stereocenter of the 2-Amino-3-cyclopropylpropan-1-ol molecule.

Table 2: Representative Single Crystal X-ray Crystallographic Data for this compound

| Parameter | Value/Description |

|---|---|

| Chemical Formula | C6H14ClNO |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 5.9 Å, b = 9.8 Å, c = 15.2 Å, α = β = γ = 90° |

| Temperature | 120 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Density (calculated) | 1.25 g/cm³ |

| Flack Parameter | 0.02(3) |

Note: This data is representative and based on typical values for similar small organic molecules. researchgate.netmdpi.com

Applications of R 2 Amino 3 Cyclopropylpropan 1 Ol Hcl in Asymmetric Synthesis and Catalysis

Utilization as a Versatile Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of (R)-2-amino-3-cyclopropylpropan-1-ol HCl is leveraged by synthetic chemists to construct complex, enantiomerically pure molecules. The primary amino group and hydroxyl group serve as versatile handles for a variety of chemical transformations, allowing for its incorporation into diverse molecular architectures.

The synthesis of single-enantiomer drug intermediates is a critical aspect of pharmaceutical development to ensure safety and efficacy nih.gov. Chiral amino alcohols like (R)-2-amino-3-cyclopropylpropan-1-ol are frequently employed as starting materials for these processes nih.govnih.govsigmaaldrich.com. The cyclopropyl (B3062369) group is a desirable feature in medicinal chemistry as it can enhance metabolic stability and receptor binding affinity researchgate.net.

A notable application of this compound is in the synthesis of Toll-like receptor (TLR) modulators. For instance, it has been used as a key starting material in the preparation of substituted 2-aminopyrido[3,2-d]pyrimidin-4-yl derivatives, which are investigated for their potential as therapeutic agents. In a specific synthetic sequence, this compound was reacted with 2-chloro-N-(2,6-dichlorobenzyl)pyrido[3,2-d]pyrimidin-4-amine to produce a key intermediate in high yield google.com.

| Target Compound Class | Intermediate Synthesized | Reagents | Ref. |

| Toll-like Receptor Modulators | (R)-2-((2-((2,6-dichlorobenzyl)amino)pyrido[3,2-d]pyrimidin-4-yl)amino)-3-cyclopropylpropan-1-ol | 2-chloro-N-(2,6-dichlorobenzyl)pyrido[3,2-d]pyrimidin-4-amine, this compound | google.com |

The cyclopropane (B1198618) ring is a structural motif present in a wide array of natural products, including terpenes, fatty acid metabolites, and unique amino acids researchgate.netmarquette.edu. The rigidity of the three-membered ring makes it an attractive component for building molecules with well-defined orientations of functional groups marquette.edu. Chiral building blocks containing this moiety are therefore highly sought after for the total synthesis of natural products.

While direct synthesis examples starting from this compound are specific, the general strategy involves utilizing the existing stereocenter to direct the formation of subsequent stereocenters in the target natural product. The amino and alcohol functionalities can be protected and later transformed to construct the desired scaffold. The synthesis of cyclopropane-containing amino acids, which are analogs of natural proteinogenic amino acids, often relies on precursors with similar structural features researchgate.netresearchgate.net. The cyclopropylmethylamine backbone of (R)-2-amino-3-cyclopropylpropan-1-ol makes it a suitable precursor for constructing complex cyclopropyl-containing peptide mimics or natural product analogs.

Beyond defined pharmaceutical intermediates and natural products, this compound serves as a precursor for a broader range of enantiomerically pure bioactive molecules nih.gov. The development of novel compounds with specific biological activities often relies on the assembly of molecular fragments with known stereochemistry nih.gov.

The synthesis of non-proteinogenic α-amino acids is an area of significant interest, as these molecules are used in the design of unnatural peptides and other drug compounds nih.gov. The structure of (R)-2-amino-3-cyclopropylpropan-1-ol is closely related to that of a cyclopropyl-substituted amino acid, requiring only the oxidation of the primary alcohol to a carboxylic acid. This transformation provides a direct route to valuable cyclopropyl amino acid derivatives.

| Bioactive Molecule Type | Synthetic Strategy | Potential Product |

| Cyclopropyl Amino Acids | Oxidation of primary alcohol | (R)-2-amino-3-cyclopropylpropanoic acid |

| Peptidomimetics | Amide bond formation | Dipeptides incorporating the cyclopropyl moiety |

| Enzyme Inhibitors | Derivatization of amino/hydroxyl groups | Molecules targeting specific enzyme active sites |

Derivatization to Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The utility of (R)-2-amino-3-cyclopropylpropan-1-ol extends to the field of asymmetric catalysis, where it can be converted into chiral auxiliaries or ligands that control the stereochemical outcome of chemical reactions researcher.lifesnnu.edu.cn.

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a reaction to produce a specific stereoisomer. The auxiliary is then removed, leaving an enantiomerically enriched product. The amino group of (R)-2-amino-3-cyclopropylpropan-1-ol can be acylated to form chiral amides. These amides can then be used, for example, to direct the stereoselective alkylation or reduction of a prochiral center elsewhere in the molecule. The steric bulk and defined conformation of the cyclopropyl group can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.

Chiral β-amino alcohols are a privileged class of ligands for a wide range of metal-mediated asymmetric reactions, including reductions, hydrogenations, and carbon-carbon bond-forming reactions mdpi.commdpi.com. (R)-2-amino-3-cyclopropylpropan-1-ol can be derivatized into various ligands, such as oxazolines or phosphine-amino alcohol ligands. These ligands coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium, Palladium), creating a chiral environment that forces a reaction to proceed with high enantioselectivity mdpi.comethernet.edu.et.

For example, ruthenium complexes prepared from chiral β-amino alcohols have proven to be efficient catalysts for the asymmetric transfer hydrogenation (ATH) of imines to produce chiral amines mdpi.com. The rigidity of the ligand structure is crucial for achieving high enantioselectivity. The cyclopropyl group in ligands derived from (R)-2-amino-3-cyclopropylpropan-1-ol would impart significant rigidity, making them promising candidates for such catalytic systems.

| Asymmetric Reaction Type | Metal Catalyst | Potential Ligand Type | Expected Outcome |

| Transfer Hydrogenation of Ketones/Imines | Ruthenium, Iridium | Bidentate amino alcohol ligand | High yield and enantioselectivity of chiral alcohols/amines mdpi.com |

| Allylic Alkylation | Palladium | Phosphinooxazoline (PHOX) type ligand | Enantioselective C-C bond formation |

| 1,3-Dipolar Cycloaddition | Copper, Silver | Segphos or Fesuphos type analogs | Control over stereocenters in heterocyclic products mdpi.com |

Remain Undocumented in Publicly Available Research

Extensive searches of scientific literature and chemical databases have revealed no specific documented applications of the chemical compound this compound in the fields of asymmetric synthesis and catalysis as outlined. Despite the importance of chiral amino alcohols as precursors for a variety of ligands and organocatalysts, this particular cyclopropyl-containing variant does not appear in published research related to the development of phosphine-based, oxazoline-based, Salen-type, or diamine and amino alcohol ligands.

Furthermore, there is no available information on its use in organocatalysis, either in the design of chiral Brønsted acids or bases, or in its potential role in enamine or iminium-ion mediated catalytic cycles. While the structural motif of a chiral 1,2-amino alcohol is common in catalyst and ligand design, the specific substrate this compound has not been the subject of research articles or reviews in these contexts.

Consequently, it is not possible to provide detailed research findings, data tables, or in-depth discussion on the following topics as they pertain to this compound:

Applications in Organocatalysis

Role in Enamine/Iminium Catalysis

The absence of such information in the public domain prevents the creation of a scientifically accurate article on the specified applications of this compound.

Role in Stereoselective Reaction Development

Chiral β-amino alcohols are crucial in the development of stereoselective reactions, acting as ligands or catalysts to control the three-dimensional outcome of a chemical transformation. While the general class of compounds is widely studied, specific applications for this compound are not documented in the available search results.

In asymmetric synthesis, chiral ligands derived from amino alcohols are often employed to direct the stereoselective addition of alkyl or acyl groups to prochiral substrates. These reactions are fundamental for constructing chiral centers. Despite the potential for this compound to serve in this capacity, for instance as a ligand in the catalytic addition of organozinc reagents to aldehydes, no specific studies, research findings, or data tables detailing its efficacy or application in asymmetric alkylation or acylation were identified.

The stereoselective reduction of prochiral ketones and imines is a common application for catalysts derived from chiral β-amino alcohols, often in transfer hydrogenation reactions. Similarly, they can be used as ligands in asymmetric oxidation processes. A thorough review of available literature did not yield specific examples or quantitative data on the use of this compound as a catalyst or ligand for stereoselective reductions or oxidations.

Domino and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. The incorporation of a chiral catalyst or auxiliary can guide the stereochemistry of the entire sequence, rapidly building molecular complexity. While the development of such reactions is a significant area of research, there is no specific information in the searched literature describing the application of this compound as a chiral influence in domino or cascade reaction sequences.

Theoretical and Computational Investigations of R 2 Amino 3 Cyclopropylpropan 1 Ol Hcl and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic characteristics of molecules. These studies provide a microscopic view of electron distribution and its influence on molecular properties and chemical reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules like (R)-2-Amino-3-cyclopropylpropan-1-ol. DFT calculations can determine optimized molecular geometry, bond lengths, bond angles, and electronic energy.

For cyclopropyl-containing compounds, DFT calculations are particularly valuable. For instance, studies on molecules like cyclopropylmethylselenol have shown excellent agreement between experimental ground-state rotational constants and equilibrium values calculated at the MP2/aug-cc-pVTZ level of theory, a high-level ab initio method. nih.gov DFT calculations at the B3LYP/6-311++G(3df,2pd) level have also been used to analyze vibrationally excited states. nih.gov In the case of (R)-2-Amino-3-cyclopropylpropan-1-ol, DFT would be employed to model the geometry, paying close attention to the orientation of the cyclopropyl (B3062369), amino, and hydroxyl groups.

Table 1: Representative Predicted Ground State Properties for (R)-2-Amino-3-cyclopropylpropan-1-ol (Note: This data is illustrative, based on typical values from computational studies on analogous molecules.)

| Property | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-C (cyclopropyl) | ~1.51 Å |

| C-N (amine) | ~1.47 Å | |

| C-O (alcohol) | ~1.43 Å | |

| Bond Angle | C-C-N | ~110° |

| C-C-O | ~112° | |

| Dihedral Angle | N-C-C-O | Dependent on conformation |

These calculations provide a foundational understanding of the molecule's stable three-dimensional structure.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a crucial tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It visualizes the electrostatic potential on the electron density surface, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks.

In an MEP map of (R)-2-Amino-3-cyclopropylpropan-1-ol, distinct regions of varying potential would be observed:

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the amino group.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They are typically found around the hydrogen atoms of the amine and hydroxyl groups.

Neutral Regions (Green): These areas represent regions of near-neutral electrostatic potential, such as the carbon backbone and the cyclopropyl ring. The cyclopropyl ring itself has unique electronic properties, exhibiting some character of a double bond, which can influence the local electrostatic potential.

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Regions

| Color Code | Electrostatic Potential | Interpretation | Likely Interaction |

| Red | Most Negative | High electron density, lone pairs | Site for electrophilic attack, H-bond acceptor |

| Yellow | Slightly Negative | Moderate electron density | Site for electrophilic attack |

| Green | Neutral | Balanced potential | van der Waals interactions |

| Blue | Positive | Electron deficient | Site for nucleophilic attack, H-bond donor |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanol (B110389) backbone and the presence of the rigid cyclopropyl group make conformational analysis essential for understanding the molecule's behavior. researchgate.net

Energy Minimization and Conformational Search Protocols

(R)-2-Amino-3-cyclopropylpropan-1-ol can adopt various conformations due to rotation around its single bonds. A conformational search, followed by energy minimization, is performed computationally to identify the most stable spatial arrangements (conformers). Such analyses on related N-cyclopropyl amides have revealed unexpected conformational behaviors, where certain conformers are preferred due to the unique steric and electronic nature of the cyclopropyl group. nih.gov For example, some N-cyclopropyl amides adopt an ortho conformation around the N-cPr bond instead of the more common anti conformation. nih.gov

Computational studies on cyclopropyl methyl ketone also highlight the importance of the orientation of the cyclopropyl ring relative to adjacent functional groups, with the s-cis conformation being identified as the most stable. uwlax.edu For (R)-2-Amino-3-cyclopropylpropan-1-ol, the relative orientations of the amino, hydroxyl, and cyclopropyl groups would be systematically varied to generate a potential energy surface and identify the global minimum energy conformer.

Dynamics of Intra- and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. researchgate.net For (R)-2-Amino-3-cyclopropylpropan-1-ol HCl, MD simulations can illuminate several key interactions:

Intermolecular Interactions: In a solution, especially an aqueous one, MD simulations can model the hydrogen bonding network between the molecule and water. The protonated amine (due to the HCl salt) and the hydroxyl group would act as strong hydrogen bond donors, while the oxygen atom would be a hydrogen bond acceptor. These simulations can also model the interaction and positioning of the chloride counter-ion relative to the protonated amine.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the most likely reaction mechanism and explain experimental outcomes. rsc.org

For the synthesis of amino alcohols, computational studies have been used to model the reaction of amines with epoxides. researchgate.net These models help explain regioselectivity and the influence of solvents by locating the transition states for different possible reaction pathways and calculating their corresponding activation barriers. researchgate.net

Similarly, the synthesis of vicinal amino alcohols from cyclopropanols and chiral N-tert-butanesulfinyl imines has been studied computationally. nih.govacs.org These reactions proceed through a proposed ordered cyclic or acyclic transition state, and the stereochemical outcome can be rationalized by analyzing the energies of competing transition state structures. nih.gov A theoretical investigation into the synthesis or further reactions of (R)-2-Amino-3-cyclopropylpropan-1-ol would involve:

Identifying Reactants and Products: Defining the starting materials and potential products for a given transformation.

Locating Transition States (TS): Using algorithms to find the saddle point on the potential energy surface that connects reactants to products. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies (ΔE‡): Determining the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate.

This analysis can explain why certain products are formed preferentially and guide the development of new synthetic methods. nih.gov

Table 3: Hypothetical Calculated Activation Energies for a Reaction Step (Note: This data is illustrative of typical computational outputs for reaction mechanism studies.)

| Reaction Pathway | Transition State | Calculated ΔE‡ (kcal/mol) | Predicted Outcome |

| Pathway A (forms desired product) | TS-A | 15.2 | Major Product |

| Pathway B (forms side-product) | TS-B | 21.5 | Minor Product |

Computational Modeling of Asymmetric Catalytic Cycles

Computational modeling is a powerful tool for elucidating the complex mechanisms of asymmetric catalytic cycles. Techniques such as Density Functional Theory (DFT) are employed to map the potential energy surfaces of reactions, identify transition states, and calculate activation energies. This allows researchers to understand how a chiral ligand, derived from a precursor like (R)-2-Amino-3-cyclopropylpropan-1-ol, orchestrates the stereoselective formation of a product.

For amino alcohol-based catalysts, modeling often focuses on the formation of the active catalyst and the key bond-forming step. For instance, in Corey-Bakshi-Shibata (CBS) reductions, the catalyst is formed from the reaction of the amino alcohol with a borane (B79455) source. Computational models can investigate the structure of this oxazaborolidine ring and how its conformation influences the approach of the substrate. Early computational work on CBS reductions using semiempirical methods like MNDO suggested that the hydride transfer proceeds through a chair-like transition state. acs.org

More advanced DFT calculations, which can include corrections for dispersion forces (LD-corrected DFT), provide a more nuanced picture. acs.org These models can reveal subtle, non-covalent interactions between the catalyst's substituents and the substrate that dictate the reaction's stereochemical pathway. For a ligand featuring a cyclopropyl group, computational models would specifically investigate the steric and electronic influence of this ring on the transition state geometry, comparing its effects to other alkyl or aryl groups.

Prediction of Stereochemical Outcomes

A primary goal of computational modeling in asymmetric catalysis is the accurate prediction of which enantiomer of the product will be formed and in what excess (enantiomeric excess, or e.e.). By calculating the energies of the competing diastereomeric transition states that lead to the (R) and (S) products, the enantioselectivity of a reaction can be predicted. The difference in activation energies (ΔΔG‡) between these two pathways correlates directly with the enantiomeric ratio.

The traditional understanding of stereocontrol often relies on steric repulsion models, where the catalyst and substrate orient themselves to minimize steric clashes. acs.org For example, in a ketone reduction, the larger and smaller substituents on the ketone are presumed to orient themselves in a specific way relative to the chiral catalyst to avoid steric hindrance. acs.org However, computational studies have shown that this model is not always sufficient. In the reduction of ketones with substituents of similar steric size, such as cyclopropyl isopropyl ketone, high enantioselectivity is still observed, which steric repulsion alone cannot easily explain. acs.org This highlights the importance of other factors, like London dispersion forces, which can be modeled computationally. acs.org

For a catalyst derived from (R)-2-Amino-3-cyclopropylpropan-1-ol, computational models would predict the stereochemical outcome by:

Building accurate models of the diastereomeric transition states.

Calculating their relative energies using high-level quantum mechanical methods.

Analyzing the geometries to identify the key interactions (steric, electronic, dispersion) responsible for the energy difference and thus for the observed enantioselectivity.

Ligand Design and Optimization through Computational Screening

Computational methods are not only for analysis but also for proactive design. By screening virtual libraries of potential ligands, chemists can identify promising candidates for synthesis and testing, accelerating the discovery of more efficient and selective catalysts.

Quantitative Structure-Activity Relationship (QSAR) in Chiral Catalysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the structural properties of molecules with their activity—in this case, catalytic activity and enantioselectivity. In the context of chiral catalysis, a QSAR model could be developed for a series of ligands based on the (R)-2-Amino-3-cyclopropylpropan-1-ol scaffold.

The process involves several steps:

Data Set Generation: A series of analogue ligands is synthesized, and their performance (e.g., yield, enantiomeric excess) in a specific reaction is measured.

Descriptor Calculation: For each ligand, a set of numerical parameters, or "descriptors," is calculated. These can describe steric properties (e.g., cone angle), electronic properties (e.g., partial atomic charges, HOMO/LUMO energies), and topological properties.

Model Building: A mathematical equation is generated that links the descriptors to the observed activity.

Validation: The model's predictive power is tested on a set of ligands not used in its creation.

For derivatives of (R)-2-Amino-3-cyclopropylpropan-1-ol, QSAR could be used to understand how modifications to the cyclopropyl group or substitutions on the amine or alcohol affect enantioselectivity. This can guide the rational design of new ligands with improved performance.

Virtual Screening of Analogues for Enhanced Stereoselectivity

Virtual screening is a powerful computational technique for identifying promising new ligands from large chemical databases. mdpi.com This approach is significantly faster and more cost-effective than synthesizing and testing every compound. There are two main strategies for virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the active catalyst or the transition state is unknown. mdpi.com It relies on the principle that molecules with similar structures are likely to have similar properties. A known active ligand, such as a derivative of (R)-2-Amino-3-cyclopropylpropan-1-ol, is used as a template to search databases for molecules with a similar shape and arrangement of chemical features (a pharmacophore). mdpi.comnih.gov

Structure-Based Virtual Screening (SBVS): When a 3D model of the key transition state is available from computational modeling, SBVS can be used. mdpi.comnih.gov In this approach, candidate ligands from a database are "docked" into the substrate-binding site of the transition state model. mdpi.com The docked poses are then scored based on how well they fit and the favorable interactions they make. Ligands that receive the best scores are considered top candidates for synthesis.

For instance, to discover a more stereoselective catalyst, one could perform a virtual screening of analogues of (R)-2-Amino-3-cyclopropylpropan-1-ol. The screening could explore various substituents on the cyclopropyl ring or different N-substituents to find a derivative that leads to a larger energy gap between the diastereomeric transition states, thereby enhancing enantioselectivity.

Structural Modifications and Analog Development of R 2 Amino 3 Cyclopropylpropan 1 Ol Hcl Scaffolds

Design Principles for Analogues with Tunable Chiral Properties

The design of analogs with specific chiral characteristics is a sophisticated process that leverages fundamental principles of stereochemistry and molecular interactions. The goal is to create molecules with tailored three-dimensional arrangements to optimize interactions with biological targets.

Rational analog design is heavily influenced by stereoelectronic effects, which are interactions between electron orbitals that dictate the preferred shape (conformation) and reactivity of a molecule. beilstein-journals.org These effects are not based on classical steric hindrance but on orbital overlap. Key stereoelectronic interactions include hyperconjugation, which is the interaction of a filled orbital (like a C-H or C-C sigma bond) with an adjacent empty or partially filled orbital (like an antibonding σ* or π* orbital). beilstein-journals.org

In the context of the (R)-2-Amino-3-cyclopropylpropan-1-ol scaffold, stereoelectronic effects can be rationally manipulated. For instance, the introduction of electron-withdrawing or electron-donating substituents on the cyclopropyl (B3062369) ring or the aminopropanol (B1366323) backbone can alter the stability of certain conformations. mdpi.com The interaction between the lone pair of electrons on the nitrogen atom and the antibonding sigma orbital (σ*) of a nearby C-H or C-C bond is a powerful hyperconjugative effect that can lock the molecule into a specific conformation. beilstein-journals.org By analyzing these potential orbital interactions, often with the aid of computational modeling and confirmed through NMR spectroscopy, chemists can design analogs with predictable and stable three-dimensional structures, thereby tuning their chiral presentation for specific applications. beilstein-journals.org The increasing three-dimensionality and stereochemical complexity of drug candidates have been shown to correlate with higher success rates in clinical development, underscoring the importance of precise chiral design. nih.gov

Table 1: Key Stereoelectronic Interactions for Rational Design

| Interaction Type | Donor Orbital | Acceptor Orbital | Potential Effect on Scaffold |

|---|---|---|---|

| Hyperconjugation | σ (C-C or C-H) | σ* (C-N or C-O) | Stabilization of specific rotamers |

| Negative Hyperconjugation | n (N or O lone pair) | σ* (C-C or C-H) | Influences bond lengths and angles, stabilizing conformation beilstein-journals.org |

While rational design focuses on creating specific molecules, combinatorial chemistry aims to generate large collections, or libraries, of related compounds simultaneously. This approach allows for the rapid exploration of a wide chemical space to identify structures with desired properties through high-throughput screening. For the (R)-2-Amino-3-cyclopropylpropan-1-ol scaffold, a combinatorial library could be constructed by systematically varying substituents at key positions.

A typical combinatorial strategy would involve two main diversification points:

N-functionalization: The primary amino group can be acylated, alkylated, or reductively aminated with a diverse library of aldehydes, ketones, or carboxylic acids to introduce a wide range of functional groups.

Cyclopropane (B1198618) Modification: While more complex, synthetic routes can be designed to incorporate different substituents onto the cyclopropyl ring before or during its formation.

This parallel synthesis approach, often automated, can generate hundreds or thousands of distinct analogs. Such libraries of sp³-rich, stereodefined molecules are increasingly valuable in modern drug discovery. nih.gov A general two-step strategy, for example, involving the chemo-selective reaction at an amino group followed by a cyclization, demonstrates a platform for creating diverse monomers that can be applied conceptually to generating analog libraries. rsc.org

Table 2: Example of a Combinatorial Library Design for the Scaffold

| Scaffold Position | R1 (N-Substituent) | R2 (Cyclopropyl Substituent) |

|---|---|---|

| Variation 1 | Acetyl | H |

| Variation 2 | Benzyl | H |

| Variation 3 | Methyl | Methyl |

| Variation 4 | Acetyl | Phenyl |

| Variation 5 | H | Fluoro |

Synthetic Routes to Stereoisomers and Homologues

The synthesis of stereoisomers and homologues is essential for fully understanding the structure-activity relationship (SAR) of a chemical scaffold. Access to the (S)-enantiomer, various diastereomers, and chain-extended versions of (R)-2-Amino-3-cyclopropylpropan-1-ol allows for rigorous biological and mechanistic evaluation.

The synthesis of the (S)-enantiomer, the mirror image of the parent (R)-compound, is crucial for comparative biological studies to determine if activity is stereospecific. A common strategy is to start from a chiral precursor of the opposite configuration. For instance, a synthesis could begin with an (S)-configured starting material, such as an (S)-epoxide or an (S)-aziridine, which sets the stereochemistry early in the synthetic sequence. mdpi.com

Alternatively, asymmetric synthesis can be employed. This involves using a prochiral intermediate, such as a ketone, and reducing it to the corresponding alcohol using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand). This can selectively produce the (S)-alcohol. The synthesis of enantiomerically enriched (S)- and (R)-diethyl 2,3-epoxypropylphosphonates via hydrolytic kinetic resolution using specific chiral catalysts provides a clear example of methodologies that can be adapted to produce the desired (S)-enantiomer. mdpi.com

Diastereomers are stereoisomers that are not mirror images. For this scaffold, diastereomers would arise from different relative stereochemistries between the aminopropanol side chain and substituents on the cyclopropane ring (e.g., cis vs. trans isomers). Access to different diastereomers is vital for probing the spatial requirements of biological targets and understanding reaction mechanisms.

Synthetic methods can be tailored to favor the formation of one diastereomer over another. For example, in the synthesis of cyclopropane amino acids, the choice between a thermal reaction and an iron-catalyzed reaction can selectively produce E (trans) or Z (cis) isomers, respectively. nih.gov Similarly, highly diastereoselective reactions to form vicinal amino alcohols have been developed that favor anti isomers with ratios up to 99:1. nih.gov The development of syntheses for cyclopropane β-amino acid derivatives has demonstrated complete diastereocontrol, yielding exclusively trans products. nih.gov These strategies can be applied to control the stereochemistry of the cyclopropane ring relative to the side chain, providing access to a full set of diastereomers for detailed mechanistic and biological studies. researchgate.netnih.gov

Homologation refers to the process of extending a molecule by a constant unit, typically a methylene (B1212753) (-CH2-) group. Varying the chain length between the cyclopropyl group and the amino alcohol moiety can significantly impact a molecule's flexibility and ability to fit into a binding pocket.